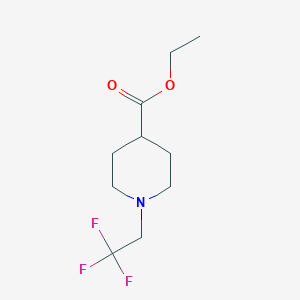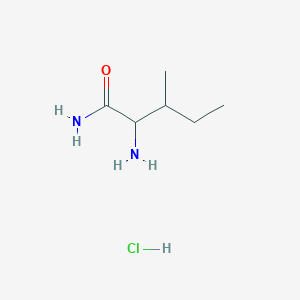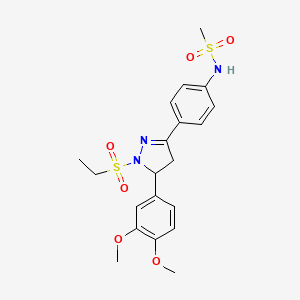![molecular formula C17H14FN5O B2695083 4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether CAS No. 303146-22-7](/img/structure/B2695083.png)
4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” is a derivative of 1,2,4-triazole . These derivatives are known for their potential as anticancer agents . The structure of these derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis
The molecular structure of “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” can be analyzed using spectroscopic techniques. The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” can be inferred from its spectroscopic data. The IR (KBr, cm−1) showed: 3094.9 (C–H stretch, aromatic), 2918.0 (C-H, aliphatic), 1695.9, 1658.5 (C = O, ketone), 1598.2 (C = N), 1240.9 (C–N stretch, aromatic), 1275.5 (Ar-F) .Applications De Recherche Scientifique
Synthesis Methodology
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Light-Emitting Materials
[1,2,4]Triazolo [1,5- a ]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Cardiovascular Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders .
Type 2 Diabetes
They are also used in the treatment of type 2 diabetes .
Hyperproliferative Disorders
Additionally, these compounds are used in the treatment of hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Biological Activities
The development of [1,2,4]triazolo [1,5- a ]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N -acetylated lysine .
Orientations Futures
The 1,2,4-triazole derivatives, including “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether”, show promise as potential anticancer agents . Future research could focus on further understanding their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.
Mécanisme D'action
Target of action
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin moiety . Compounds with this moiety have been found to have inhibitory activity on certain kinases . Therefore, it’s possible that “1-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-1H-pyrrole” or “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” might also target kinases.
Mode of action
If the compound does indeed target kinases, it might do so by binding to the ATP-binding pocket of these enzymes, thereby inhibiting their activity .
Biochemical pathways
Kinases are involved in a wide variety of cellular processes, including signal transduction, cell cycle regulation, and metabolism. Inhibition of kinase activity can therefore affect multiple biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in .
Propriétés
IUPAC Name |
7-[1-(4-fluorophenoxy)ethyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c1-12(24-14-6-4-13(18)5-7-14)15-8-9-19-16-20-17(21-23(15)16)22-10-2-3-11-22/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGAAMVVKXJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3C=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)



![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)



![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)
![3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)
![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)